

# Application Notes and Protocols for Dovitinib Lactate Treatment in Sensitive Cell Lines

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## Compound of Interest

Compound Name: *Dovitinib lactate*

Cat. No.: *B1141236*

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## For Researchers, Scientists, and Drug Development Professionals

**Dovitinib lactate** is a multi-targeted tyrosine kinase inhibitor that has shown significant anti-tumor activity in various cancer models. It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.<sup>[1][2][3][4]</sup> This document provides detailed application notes on cell lines sensitive to **Dovitinib lactate** and comprehensive protocols for key experimental assays.

## Dovitinib-Sensitive Cell Lines

Dovitinib has demonstrated potent inhibitory effects across a range of cancer cell lines, particularly those with genetic alterations in FGFRs. The half-maximal inhibitory concentration (IC<sub>50</sub>) values serve as a quantitative measure of its efficacy.

Cell Line	Cancer Type	Key Genetic Features	IC50 (nM)
KMS11	Multiple Myeloma	FGFR3-Y373C	90[1]
OPM2	Multiple Myeloma	FGFR3-K650E	90[1]
KMS18	Multiple Myeloma	FGFR3-G384D	550[1]
MDA-MB-134	Breast Cancer	FGFR1 amplified	190[4][5]
SUM52	Breast Cancer	FGFR2 amplified	180[4][5]
LoVo	Colorectal Cancer	KRASG13D	130[6]
HT-29	Colorectal Cancer	BRAFV600E	2,530[6]
SK-HEP1	Hepatocellular Carcinoma	-	~1,700[1]
M-NFS-60	Myeloblastic Leukemia	M-CSF dependent	220 (EC50)[1]
B9 (WT-FGFR3)	-	FGF-stimulated	25[1][2]
B9 (F384L-FGFR3)	-	FGF-stimulated	25[1][2]
HCC1937	Breast Cancer	-	13,800[7]
MCF-7	Breast Cancer	-	12,700[7]
MDA-MB-231	Breast Cancer	-	11,900[7]
MDA-MB-453	Breast Cancer	-	9,700[7]
MDA-MB-468	Breast Cancer	-	10,100[7]
SK-BR-3	Breast Cancer	-	11,700[7]

## Signaling Pathways Targeted by Dovitinib

Dovitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), primarily FGFR, VEGFR, and PDGFR. This inhibition blocks downstream signaling cascades,

including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[6][8]

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